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Clinical Trial Protocol Overview
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Compound Focus: TAS0728

CAS No.: 2088323-16-2

Cat. No.: S544575

The table below summarizes the core design of the first-in-human Phase 1 study of TAS0728
(NCT03410927) [1] [2]:

Protocol Aspect Description

NCT Identifier NCT03410927 [1] [2]

Study Status Terminated [1] [2]

Phase Phase | [1] [2]

Study Design Open-label, dose-escalation, multicenter [2]

Population Adults (=18 years) with advanced solid tumors with HER2 or HER3 overexpression,

amplification, or mutation who had progressed on standard therapy [1] [2]

Intervention Oral TAS0728 [1] [2]
Dosing Twice daily (BID) in 21-day cycles [2]
Schedule

Dose Escalation Planned doses: 50, 100, 200, 400, 600, 800 mg BID (using a 3 + 3 design) [2]

Key Eligibility ECOG PS 0-1; measurable/evaluable disease; adequate organ function; <2 prior
anti-HER?2 therapies (<4 for breast cancer) [2]
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Protocol Aspect Description

Primary Safety, tolerability, Dose-Limiting Toxicity (DLT), Maximum Tolerated Dose (MTD)
Outcomes [1] [2]

Key Efficacy Objective tumor response by RECIST 1.1 [1]

Outcome

Key Experimental Methodologies

The study included detailed methodologies for safety, pharmacokinetics, and efficacy assessments [2].

o Safety Assessments: Included recording of adverse events (AES), serious AEs (SAESs), laboratory
evaluations (hematology, coagulation, chemistry, urinalysis), vital signs, electrocardiogram (ECG),
echocardiogram or multi-gated acquisition (MUGA) scan, physical examination, and ECOG
performance status. These were assessed at screening, during the study, and at 30 days after the
last dose [2].

¢ Pharmacokinetic (PK) Sampling: Multiple blood samples were collected on day 1 of cycles 1 and 2
at specific timepoints: pre-dose, and post-dose at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours for analysis of
plasma PK after single and multiple doses [2].

e Tumor Response Assessment: Objective tumor assessments were performed according to RECIST
1.1. Magnetic resonance imaging (MRI) or computed tomography (CT) scans were conducted at
screening (baseline) and then after every two cycles during the first six months of treatment, and
every three cycles thereafter [2].

Clinical Trial Outcomes and Termination

The study was terminated after enrolling 19 patients because the risk-benefit profile was no longer favorable.

The key findings from the dose-escalation part of the study are summarized below [2]:

Finding Details

Doses Tested 50 mg, 100 mg, 200 mg, and 150 mg BID [2]

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://trial.medpath.com/clinical-trial/d0b4b0fae963fe51
https://pmc.ncbi.nlm.nih.gov/articles/PMC8426237/
https://trial.medpath.com/clinical-trial/d0b4b0fae963fe51
https://pmc.ncbi.nlm.nih.gov/articles/PMC8426237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8426237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8426237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8426237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8426237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8426237/
https://www.smolecule.com/products/s544575?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Finding Details

Dose-Limiting Grade 3 diarrhea (lasting >48 hours and unresponsive to aggressive
Toxicity (DLT) antidiarrheal treatment) [2]

Serious Adverse One fatal cardiac arrest occurred at 150 mg BID after one cycle; a causal
Events relationship to TAS0728 could not be excluded [2]

Maximum Tolerated Not determined due to unacceptable toxicity [2]
Dose

Efficacy Signal Partial responses were observed in 2 out of 14 patients evaluable for treatment
response [2]

Preclinical Mechanism of TAS0728

TAS0728 is an oral, covalent-binding inhibitor that selectively targets HER2. The diagram below illustrates

its mechanism of action at the cellular level.
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The mechanistic pathway shows how TAS0728 covalently binds to HER2, leading to inhibition of
downstream signaling and ultimately, antitumor effects [3]. Key characteristics from preclinical studies

include:

e Selective Inhibition: TAS0728 covalently binds to cysteine 805 (C805) in the HER2 kinase domain,
demonstrating high specificity for HER2 over wild-type EGFR. This selectivity was intended to avoid
skin rash and severe diarrhea associated with EGFR inhibition [2] [3].

e Potent Activity: It exhibited potent activity against various HER2 alterations, including amplification
and mutations, and induced tumor regression in xenograft models, including those with acquired
resistance to trastuzumab and T-DM1 [2] [3].
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Summary for Researchers

The TAS0728 development program highlights the challenge of translating a highly selective and potent
preclinical agent into a viable clinical therapy. Despite a strong mechanistic rationale and promising

antitumor activity in early testing, the clinical trial was halted due to specific safety concerns.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Available at: [https://www.smolecule.com/products/b544575#tas0728-study-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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